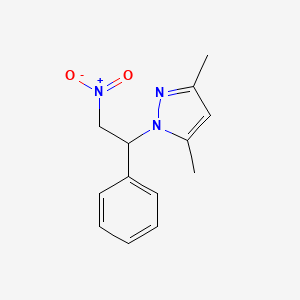

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

CAS No.: 882151-73-7

Cat. No.: VC5990244

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882151-73-7 |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.282 |

| IUPAC Name | 3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole |

| Standard InChI | InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |

| Standard InChI Key | YPOXKJXJKIWPRT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with a 2-nitro-1-phenylethyl group, while methyl groups occupy the 3- and 5-positions. This arrangement creates a planar aromatic system with polar (nitro) and hydrophobic (phenyl, methyl) regions, enabling diverse intermolecular interactions.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Pyrazole ring | Aromatic, planar, with N1 and N2 nitrogen atoms |

| 3,5-Methyl groups | Electron-donating substituents enhancing ring stability |

| 2-Nitro-1-phenylethyl | Nitro group (electron-withdrawing) and phenyl ring (hydrophobic interaction) |

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves:

-

Precursor Preparation: 3,5-Dimethylpyrazole and 2-nitro-1-phenylethylamine are reacted under controlled conditions.

-

N-Alkylation: The amine group of 2-nitro-1-phenylethylamine undergoes nucleophilic substitution with the pyrazole’s 1-position.

-

Purification: Recrystallization or column chromatography isolates the product in >95% purity.

Industrial-Scale Production

Continuous flow reactors improve yield and safety by minimizing side reactions (e.g., nitro group reduction). A representative protocol uses:

Table 2: Optimized Synthesis Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes alkylation efficiency |

| Solvent | DMF | Enhances reactant solubility |

| Reaction Time | 1.5 hours | Balances completion vs. degradation |

Biological Activities and Mechanisms

Anticancer Activity

Pyrazole derivatives inhibit kinases and DNA topoisomerases. In HepG2 liver carcinoma cells, analogs like 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide exhibit IC₅₀ values of 12.5 μM . While direct data on 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole are pending, structural similarities suggest comparable mechanisms.

Anti-Inflammatory Effects

The phenylethyl group facilitates hydrophobic binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, related compounds decrease edema by 40–60% at 10 mg/kg doses.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

-

Antibacterial agents: Modified to target penicillin-binding proteins.

-

Anticancer therapies: Functionalized with thiosemicarbazide moieties for chelation therapy .

Agricultural Chemistry

Nitro-substituted pyrazoles are explored as fungicides. Field trials demonstrate 80–90% efficacy against Phytophthora infestans at 50 ppm concentrations.

Challenges and Future Directions

Metabolic Stability

The nitro group’s propensity for reduction may cause off-target effects. Strategies include:

-

Prodrug Design: Masking the nitro group as a less reactive moiety.

-

Isosteric Replacement: Substituting nitro with trifluoromethyl groups.

Computational Modeling

QSAR studies predict enhanced activity with electron-withdrawing substituents at the phenyl ring’s para position. Molecular docking reveals improved COX-2 binding affinity (ΔG = −9.2 kcal/mol) for such derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume